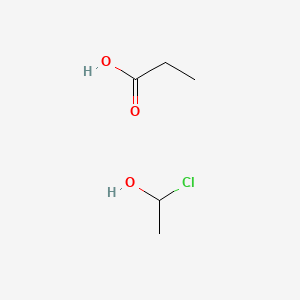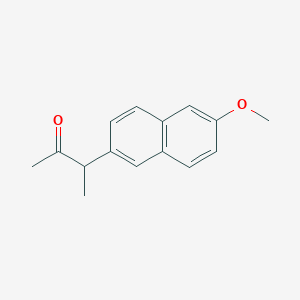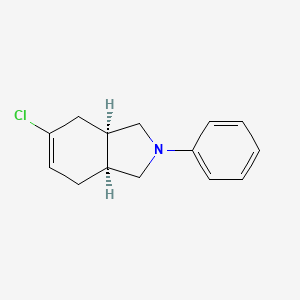
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic compound that features a unique structure with a chlorine atom and a phenyl group attached to an isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reaction of cyclohexene with chloramines-T to form cyclohexane aziridine. This intermediate is then reacted with an allyl Grignard reagent to obtain trans-N-p-toluenesulfonyl-2-(2-propenyl)-cyclohexylamine. Subsequent steps include oxidation, methyl esterification, and benzyl esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves using readily available starting materials and optimizing reaction conditions to maximize yield and minimize waste. The use of catalysts and green chemistry principles is often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as chlorine or bromine and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation; amines in basic conditions for nucleophilic substitution
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: Similar in structure but with a Boc-protected hydroxyl group.
rac-(3aR,7aS)-2-(4-Chlorobutyl)hexahydro-1H-isoindole-1,3(2H)-dione: Contains a chlorobutyl group and a dione functionality
Uniqueness
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56229-57-3 |
|---|---|
Formule moléculaire |
C14H16ClN |
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
(3aR,7aS)-5-chloro-2-phenyl-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C14H16ClN/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2/t11-,12+/m1/s1 |
Clé InChI |
LWTDIVWLDBBYOP-NEPJUHHUSA-N |
SMILES isomérique |
C1C=C(C[C@@H]2[C@H]1CN(C2)C3=CC=CC=C3)Cl |
SMILES canonique |
C1C=C(CC2C1CN(C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


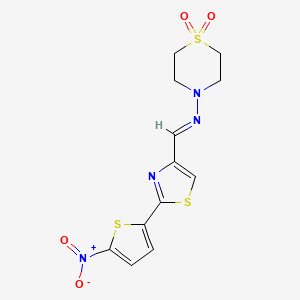

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
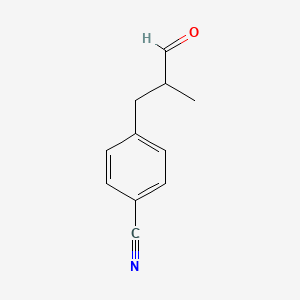

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
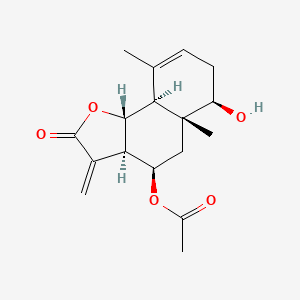
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

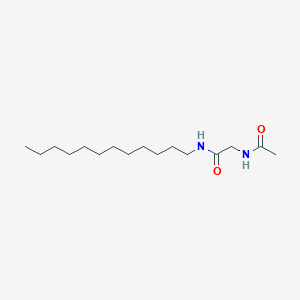
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
